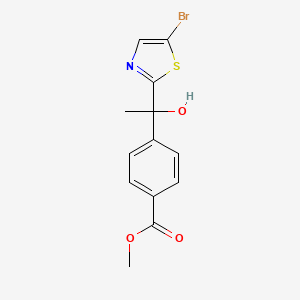
2,3,4-tri-O-benzyl-d-xylopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-tri-O-benzyl-d-xylopyranose is a complex organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific stereochemistry of this compound, indicated by the (3R,4S,5R) configuration, suggests that it has three chiral centers, making it a stereoisomer with unique three-dimensional arrangements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-tri-O-benzyl-d-xylopyranose typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring through cyclization reactions. The benzyl groups are often introduced via benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes that maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-tri-O-benzyl-d-xylopyranose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Bases: NaOH, KOH
Acids: HCl, H2SO4
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,3,4-tri-O-benzyl-d-xylopyranose can be used as an intermediate in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.
Biology
In biological research, this compound may be used to study the interactions of tetrahydropyran derivatives with biological molecules, such as enzymes and receptors.
Medicine
In medicine, derivatives of tetrahydropyrans are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins, due to their unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,3,4-tri-O-benzyl-d-xylopyranose depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S,5R)-3,4,5-Tris(methoxy)tetrahydro-2H-pyran-2-ol
- (3R,4S,5R)-3,4,5-Tris(ethoxy)tetrahydro-2H-pyran-2-ol
- (3R,4S,5R)-3,4,5-Tris(propyloxy)tetrahydro-2H-pyran-2-ol
Uniqueness
The uniqueness of 2,3,4-tri-O-benzyl-d-xylopyranose lies in its specific stereochemistry and the presence of benzyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds with different alkoxy groups, the benzyl groups may provide additional stability and unique electronic properties.
Propiedades
Fórmula molecular |
C26H28O5 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26?/m1/s1 |
Clave InChI |
HTSKDJMXBBFKKG-SIDNZMCZSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{3-[(Triphenylmethyl)sulfanyl]propanoyl}-L-proline](/img/structure/B8460455.png)




![N-(1-Azabicyclo[2.2.2]oct-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B8460481.png)

![N-[(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methylidene]hydroxylamine](/img/structure/B8460501.png)

